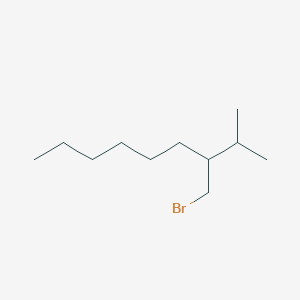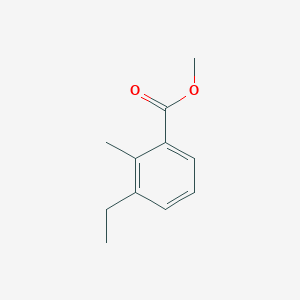![molecular formula C8H11N5 B13576481 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, featuring an azidomethyl group, makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with azidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azidomethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its derivatives may interact with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(chloromethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 3-(bromomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
Uniqueness
The presence of the azidomethyl group in 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole makes it unique compared to its analogs. This group imparts distinct reactivity and potential for bioorthogonal chemistry, which is not observed in its chloro, bromo, or hydroxymethyl counterparts.
Propiedades
Fórmula molecular |
C8H11N5 |
|---|---|
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
3-(azidomethyl)-1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C8H11N5/c1-13-8-4-2-3-6(8)7(11-13)5-10-12-9/h2-5H2,1H3 |
Clave InChI |
OZBXNCCSJSFNJG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCC2)C(=N1)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
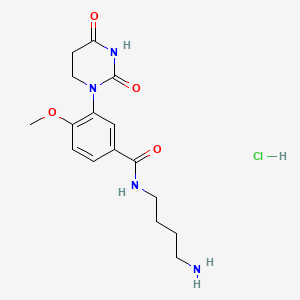
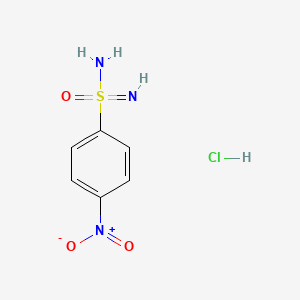
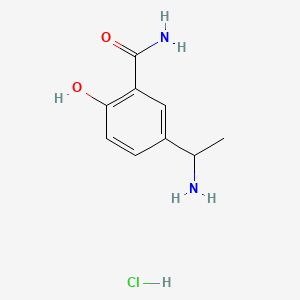
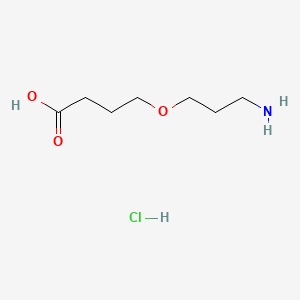

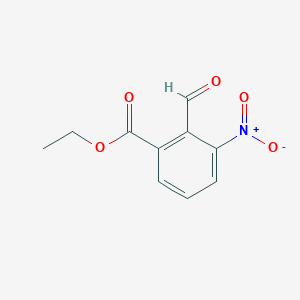
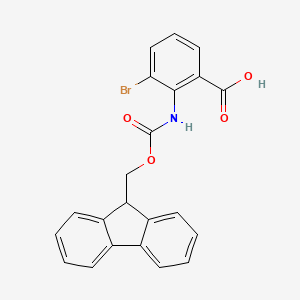
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
